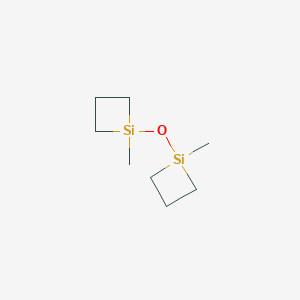
1,1'-Oxybis(1-methylsiletane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(1-methylsiletane) is an organosilicon compound characterized by the presence of silicon atoms bonded to oxygen and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Oxybis(1-methylsiletane) typically involves the reaction of silacyclobutane derivatives with oxygen-containing reagents. One common method includes the reaction of 1-methylsilacyclobutane with oxygen or oxygen donors under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of 1,1’-Oxybis(1-methylsiletane) may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Oxybis(1-methylsiletane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds are commonly employed.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(1-methylsiletane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(1-methylsiletane) involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially altering their structure and function. This interaction can lead to changes in cellular pathways and processes, making the compound useful in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Oxybis(1-methylsilinane)
- 1,1’-[1,2-Propanediylbis(oxy)]bis(1-methylsiletane)
- 1,1’-Oxybis(2,4-dibromobenzene)
Comparison: 1,1’-Oxybis(1-methylsiletane) is unique due to its specific silicon-oxygen-silicon linkage, which imparts distinct chemical properties compared to other similar compounds. For instance, 1,1’-Oxybis(1-methylsilinane) has a different arrangement of silicon and oxygen atoms, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
26341-96-8 |
|---|---|
Molekularformel |
C8H18OSi2 |
Molekulargewicht |
186.40 g/mol |
IUPAC-Name |
1-methyl-1-(1-methylsiletan-1-yl)oxysiletane |
InChI |
InChI=1S/C8H18OSi2/c1-10(5-3-6-10)9-11(2)7-4-8-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
KUHQURBXGBPODQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC1)O[Si]2(CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


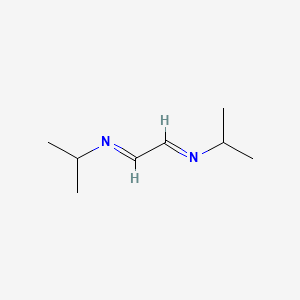
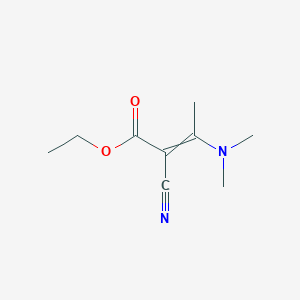
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
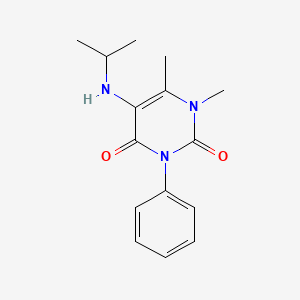
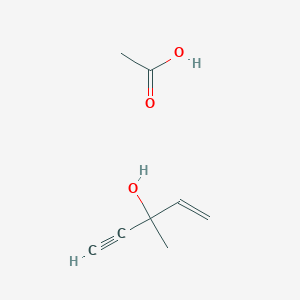

![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
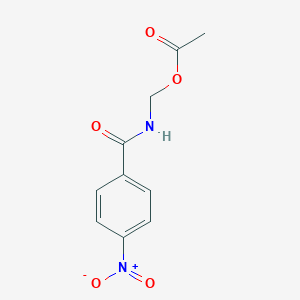
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
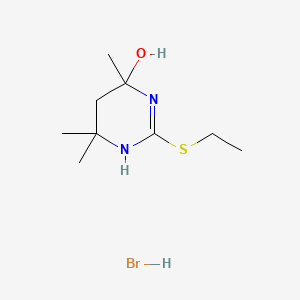
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)
